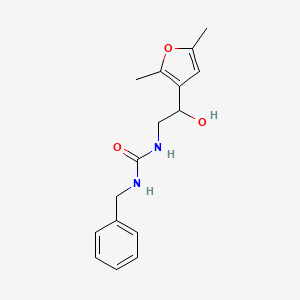

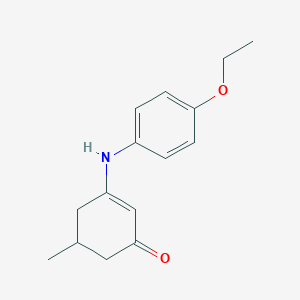

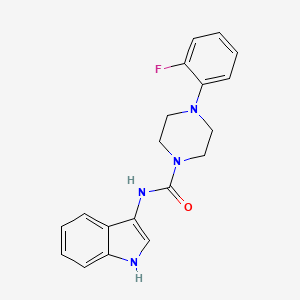

(3r,5r,7r)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3r,5r,7r)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)adamantane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Reactions

Adamantane derivatives are utilized in chemical synthesis and reactions due to their unique structural properties. For example, adamantane-containing compounds have been explored for their reactivity in cycloaddition reactions, showcasing the potential for creating a variety of structurally diverse compounds with potential applications in materials science and drug development (Mlostoń, Huisgen, & Polborn, 1999).

Antiviral Research

Adamantane derivatives have shown promise in antiviral research. Microwave-assisted synthesis methods have been applied to create adamantyl moieties with potential anti-influenza virus activity. This highlights the role of adamantane derivatives in the development of new antiviral agents (Göktaş et al., 2012).

Material Science

In material science, adamantane derivatives have been incorporated into polymers to enhance their physical properties. New polyamides containing adamantyl and diamantyl moieties have been synthesized, demonstrating the potential of adamantane derivatives in creating materials with high thermal stability and mechanical strength (Chern, Shiue, & Kao, 1998).

Antibacterial Research

Adamantane derivatives have also been investigated for their antibacterial properties. Novel adamantane-1-carbohydrazide derivatives have shown potent antibacterial activity, underscoring the potential of these compounds in addressing antibiotic resistance (Al-Wahaibi et al., 2020).

Structural and Molecular Insights

Research on adamantane derivatives has provided valuable insights into the nature of noncovalent interactions, contributing to our understanding of molecular structure and stability. Studies have focused on characterizing the interactions and energies within adamantane-based compounds, offering a foundation for designing molecules with desired properties (El-Emam et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs, have been identified as inhibitors of the nlrp3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators .

Mode of Action

NLRP3 inflammasome inhibitors generally work by preventing the activation of the inflammasome, thereby reducing the production of proinflammatory factors .

Biochemical Pathways

The NLRP3 inflammasome is involved in the pathogenesis of many common neurodegenerative diseases . Inhibition of the NLRP3 inflammasome would prevent the secretion of IL-1β, a proinflammatory cytokine, and other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6 . This could potentially reduce neuronal cell death and injuries .

Result of Action

The inhibition of the NLRP3 inflammasome could potentially reduce inflammation and the associated neuronal cell death in neurodegenerative diseases . .

properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS/c21-17(20-12-18(3-4-18)16-2-1-5-22-16)19-9-13-6-14(10-19)8-15(7-13)11-19/h1-2,5,13-15H,3-4,6-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYAPYIMBWRPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)

![N-(2-chlorobenzyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2866138.png)

![2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2866139.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2866140.png)

![5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2866142.png)

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)